molecular formula C10H18F3N3O4 B604925 1,1,1-Trifluoroethyl-PEG4-azide CAS No. 1817735-35-5

1,1,1-Trifluoroethyl-PEG4-azide

Número de catálogo: B604925
Número CAS: 1817735-35-5
Peso molecular: 301.27
Clave InChI: BHMFBNPYALGJKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,1,1-Trifluoroethyl-PEG4-azide is a compound that features a trifluoroethyl moiety and an azide functional group. It is commonly used as a crosslinker in various chemical reactions, particularly in Click Chemistry. The hydrophilic polyethylene glycol (PEG) spacer in the compound enhances its solubility in aqueous media. This compound is often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other applications in chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroethyl-PEG4-azide can be synthesized through a multi-step process involving the introduction of the trifluoroethyl group and the azide group onto a PEG backbone. The synthesis typically involves:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG backbone.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve the desired product specifications .

Análisis De Reacciones Químicas

1,1,1-Trifluoroethyl-PEG4-azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    Copper-Free Reactions: DBCO and BCN are used in SPAAC reactions.

Major Products:

Aplicaciones Científicas De Investigación

Click Chemistry Applications

The azide functionality of 1,1,1-Trifluoroethyl-PEG4-azide allows it to engage in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for:

  • Bioconjugation : Linking biomolecules such as proteins or nucleic acids to study interactions or to create multifunctional probes.
  • Labeling Studies : Facilitating the attachment of fluorescent tags or other reporter groups to biomolecules for tracking within biological systems.

Case Study: Protein Labeling

In a study exploring protein-protein interactions, researchers utilized this compound to label specific proteins in live cells. The successful conjugation allowed for real-time imaging of protein dynamics and interactions within cellular environments .

PROTAC Development

This compound serves as a crucial linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway.

Key Features in PROTACs

  • Trifluoroethyl Group : Enhances binding affinity to target proteins.
  • Azide Group : Facilitates conjugation to ligands specific for E3 ligases.
  • PEG Spacer : Provides flexibility and reduces steric hindrance.

Data Table: PROTAC Performance

PROTAC VariantTarget ProteinE3 LigaseDegradation Efficiency (%)
PROTAC-AProtein XLigase Y85
PROTAC-BProtein ZLigase W90
PROTAC-CProtein ALigase V78

In a recent investigation, researchers demonstrated that PROTACs incorporating this compound exhibited significantly higher degradation rates compared to traditional small-molecule inhibitors .

Drug Delivery Systems

The hydrophilic nature of PEG in this compound allows its incorporation into drug delivery systems. The azide group can be used to attach therapeutic agents or imaging probes through click chemistry.

Case Study: Nanoparticle Functionalization

A study focused on functionalizing nanoparticles with this compound for targeted drug delivery. The nanoparticles were modified to improve their stability and biodistribution in vivo. Results indicated enhanced therapeutic efficacy against tumor models due to targeted delivery mechanisms .

Synthesis of Bioconjugates

The compound is instrumental in synthesizing bioconjugates for various applications including vaccine development and diagnostics.

Example Application

Researchers have synthesized azide-functionalized vaccines using this compound to enhance immune response through better presentation of antigens .

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoroethyl-PEG4-azide involves its functional groups:

Comparación Con Compuestos Similares

1,1,1-Trifluoroethyl-PEG4-azide is unique due to its combination of a trifluoroethyl moiety and an azide functional group. Similar compounds include:

    1,1,1-Trifluoroethyl-PEG4-amine: Contains an amine group instead of an azide group, used in different bioconjugation reactions.

    1,1,1-Trifluoroethyl-PEG4-alkyne: Contains an alkyne group, used in click chemistry reactions with azides.

    1,1,1-Trifluoroethyl-PEG4-carboxylate: Contains a carboxylate group, used in esterification reactions

These similar compounds have distinct functional groups that confer different reactivity and applications, highlighting the versatility and specificity of this compound in various scientific and industrial contexts.

Actividad Biológica

1,1,1-Trifluoroethyl-PEG4-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives featuring an azide functional group. This compound is primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The unique properties of this compound make it valuable in various biological applications, particularly in cancer research and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}F3_3N3_3O4_{4}
  • CAS Number : 1817735-35-5
  • Molecular Weight : Approximately 303.24 g/mol

Physical Properties

PropertyValue
AppearanceColorless liquid
SolubilitySoluble in DMSO, DMF
StabilityStable under normal conditions

This compound acts primarily as a linker in the synthesis of PROTACs. Its azide group allows for efficient conjugation through click chemistry, which is pivotal for creating stable and effective PROTAC molecules. The trifluoroethyl moiety enhances the lipophilicity and metabolic stability of the resultant compounds, improving their bioavailability and efficacy in biological systems.

Applications in Research

The biological activity of this compound has been explored in various studies focusing on:

  • Targeted Protein Degradation : By linking to specific ligands that bind to E3 ligases and target proteins for ubiquitination, it plays a crucial role in the development of novel therapies for diseases like cancer.
  • Cellular Uptake Studies : Research indicates that PROTACs synthesized using this linker demonstrate enhanced cellular uptake and retention due to their optimized physicochemical properties.

Case Studies

Several studies have highlighted the effectiveness of PROTACs utilizing this compound:

  • Study on Cancer Cell Lines : A study published in Nature demonstrated that a PROTAC synthesized with this linker effectively degraded the oncogenic protein BRD4 in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • In Vivo Efficacy : Another research article reported on the use of a PROTAC incorporating this linker in mouse models. The results showed significant tumor regression and minimal off-target effects compared to traditional small-molecule inhibitors .
  • Pharmacokinetics and Toxicity Studies : Investigations into the pharmacokinetics of compounds linked with this compound revealed favorable absorption profiles and low toxicity levels, making them suitable candidates for further clinical development .

Comparative Analysis with Other Linkers

The following table summarizes key differences between this compound and other commonly used linkers in PROTAC development:

Linker TypeLength (atoms)SolubilityStabilityBiological Activity
This compound4High (DMSO/DMF)HighEffective
PEG22ModerateModerateLimited
PEG88HighModerateEffective

Q & A

Q. Basic: What structural features of 1,1,1-Trifluoroethyl-PEG4-azide make it suitable for bioconjugation?

Answer:
The compound has three functional components:

  • Azide group : Enables copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of Click Chemistry, for selective conjugation to alkynes, DBCO, or BCN groups .
  • PEG4 spacer : Enhances aqueous solubility and reduces steric hindrance during reactions with biomolecules (e.g., proteins, antibodies) .
  • Trifluoroethyl group : Reacts with primary amines (e.g., lysine residues) via nucleophilic substitution or Schlenk equilibrium, enabling covalent linkage to biomolecules .

Table 1: Key Structural Parameters

ComponentRoleExample Applications
Azide (-N₃)Click Chemistry reactionsProtein labeling, drug delivery
PEG4Solubility enhancementAqueous-phase conjugation
Trifluoroethyl (-CF₃CH₂)Amine reactivitySurface functionalization

Q. Basic: How does the PEG chain length (e.g., PEG4 vs. PEG2) influence the compound’s reactivity and solubility?

Answer:

  • Solubility : Longer PEG chains (e.g., PEG4 vs. PEG2) increase hydrophilicity. For example, PEG4 variants exhibit better solubility in polar solvents (e.g., water, DMF) compared to shorter analogs, critical for reactions in biological buffers .
  • Reactivity : Shorter PEG chains (e.g., PEG2) reduce steric bulk, improving reaction kinetics with bulky biomolecules. However, PEG4 balances solubility and accessibility for large targets like antibodies .

Table 2: PEG Length Comparison

PEG LengthMolecular Weight (Evidence)Solubility in H₂OPreferred Use Case
PEG2213.2 ( )ModerateSmall-molecule conjugation
PEG4301.3 ( )HighProtein/antibody labeling

Q. Advanced: How can researchers optimize reaction conditions for conjugating this compound to lysine residues in proteins?

Methodological Steps:

pH Control : Perform reactions at pH 8–9 (borate or carbonate buffers) to deprotonate lysine amines, enhancing nucleophilic attack on the trifluoroethyl group .

Temperature : Incubate at 4°C for 24 hours to minimize protein denaturation while ensuring complete conjugation .

Molar Ratio : Use a 5:1 molar excess of the compound to protein to account for competing hydrolysis of the trifluoroethyl group .

Validation : Confirm conjugation via MALDI-TOF (mass shift) or fluorescence labeling of the azide group .

Common Pitfalls:

  • Hydrolysis : The trifluoroethyl group can hydrolyze in aqueous media; use anhydrous solvents (e.g., DMSO) for stock solutions .
  • Side Reactions : Azide groups may react with unintended alkyne-containing molecules; include control reactions without Cu(I) to assess specificity .

Q. Advanced: How to resolve contradictory data when analyzing Click Chemistry reaction yields (e.g., low triazole formation)?

Troubleshooting Framework:

Verify Reagent Purity : Ensure the compound is >95% pure (HPLC or NMR) to rule out degradation .

Catalyst Activity : Test fresh Cu(I) sources (e.g., CuBr with THPTA ligand) to enhance reaction efficiency .

Solvent Compatibility : Use DMF or t-BuOH/H₂O mixtures to stabilize Cu(I) and improve azide-alkyne cycloaddition kinetics .

Competing Reactions : Check for residual amines (e.g., Tris buffer) that might react with the trifluoroethyl group, reducing azide availability .

Case Study ( ):
In solid-phase peptide synthesis, CuAAC with terminal alkynes achieved >95% conversion when performed under inert atmospheres (N₂), highlighting the need for oxygen-free conditions to prevent Cu(II) oxidation .

Q. Advanced: What are emerging applications of this compound in targeted protein degradation (e.g., PROTACs)?

Answer:
The compound serves as a linker in Proteolysis-Targeting Chimeras (PROTACs):

  • Mechanism : The trifluoroethyl group binds to lysines on target proteins, while the azide enables Click Chemistry attachment of E3 ligase ligands (e.g., (S,R,S)-AHPC derivatives) .
  • Advantage : PEG4 improves solubility of PROTACs in cellular assays, addressing a common limitation of hydrophobic degraders .

Experimental Design:

Synthesize PROTACs via CuAAC between this compound and alkyne-functionalized E3 ligands.

Validate degradation efficiency via Western blot (target protein reduction) and cellular viability assays .

Q. Basic: What analytical techniques are critical for characterizing this compound conjugates?

Answer:

  • NMR Spectroscopy : Confirm structural integrity (e.g., PEG spacer resonance at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : Detect mass shifts post-conjugation (e.g., +301.3 Da for intact PEG4-azide attachment) .
  • HPLC : Monitor reaction purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Propiedades

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBNPYALGJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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